4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid
Description
4-Oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a thiopyrano ring fused to a pyridine moiety. The thiopyrano ring contains a sulfur atom, contributing to distinct electronic properties and reactivity compared to oxygen-containing analogs. The carboxylic acid group at the 3-position enhances solubility in polar solvents and facilitates interactions in biochemical systems, such as hydrogen bonding or salt formation. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromenopyridine and benzothiopyrano derivatives .
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-oxo-4a,5,6,7,8,8a-hexahydrothiopyrano[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S/c11-7-5-2-1-3-10-8(5)14-4-6(7)9(12)13/h4-5,8,10H,1-3H2,(H,12,13) |
InChI Key |
HFRQHMNJFFDWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NC1)SC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . The reaction conditions include the use of stannous chloride dihydrate as a reducing agent, which facilitates the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like stannous chloride.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Stannous chloride dihydrate is a common reducing agent used in the synthesis of this compound.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of the desired thiopyrano-pyridine structure.
Scientific Research Applications
4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .
Comparison with Similar Compounds
Amoxanox (2-Amino-7-Isopropyl-5-Oxo-5H-[1]Benzopyrano[2,3-b]Pyridine-3-Carboxylic Acid)
- Structural Differences: Replaces the thiopyrano sulfur with an oxygen atom in the benzopyrano ring.
- Synthesis : Derived from cyclization of intermediates using polyphosphoric acid (PPA) .
- Biological Activity : Exhibits anti-allergic and anti-inflammatory properties, likely due to modulation of mast cell degranulation .
- Key Data: IR: Strong carbonyl absorption at 1691 cm⁻¹ (carboxylic acid) and 1745 cm⁻¹ (lactone) . Solubility: Improved lipophilicity compared to the thiopyrano analog due to the isopropyl group .
4-Methyl-5-Oxo-4,5-Dihydropyrazolo[1,5-a]Thieno[2,3-e]Pyrimidine-3-Carboxylic Acid
- Structural Differences: Incorporates a pyrazolo-thieno-pyrimidine tricyclic system instead of thiopyrano-pyridine.
- Synthesis: Requires oxidation of aldehyde intermediates (e.g., KMnO₄) to install the carboxylic acid group .
7-Nitro-5H-1-Benzothiopyrano[2,3-b]Pyridin-5-One
- Structural Differences : Features a nitro group at position 7 and lacks the carboxylic acid moiety.
- Synthesis: Nitration of the parent thiopyrano compound using KNO₃/H₂SO₄ .
4-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid
- Structural Differences: Replaces the thiopyrano ring with a pyrrolo-pyridine system. The fluorine atom at position 4 enhances metabolic stability.
- Properties : The electron-withdrawing fluorine increases the carboxylic acid’s acidity (pKa ~3.5) and influences pharmacokinetics .
Comparative Analysis Table
Key Research Findings
- Electronic Effects: The thiopyrano ring’s sulfur atom increases electron density at the pyridine nitrogen compared to benzopyrano analogs, altering binding affinity in enzyme assays .
- Solubility Trends: Carboxylic acid derivatives with bulky substituents (e.g., Amoxanox’s isopropyl group) exhibit lower aqueous solubility but improved membrane permeability .
- Synthetic Accessibility: Thiopyrano derivatives often require harsh cyclization conditions (e.g., PPA), whereas pyrrolo-pyridines can be synthesized under milder halogenation protocols .
Biological Activity
4-Oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structural features, combining a thiopyrano ring with a pyridine moiety. Its molecular formula is C₉H₅N₁O₃S, and it has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology . This article aims to provide a detailed overview of the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound exhibits both acidic properties due to the carboxylic acid group and potential reactivity associated with its thiopyrano and pyridine rings. The unique fusion of these rings imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₅N₁O₃S |
| Molecular Weight | 213.26 g/mol |
| CAS Number | 148638-63-5 |
Antimicrobial Properties
Preliminary studies indicate that 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid exhibits antimicrobial activity . In vitro assays have shown promising results against various bacterial strains. For instance, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mg/mL depending on the strain tested .
Anticancer Properties
Research has also pointed towards the anticancer potential of this compound. In cell line studies, it has been observed to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Notably, it showed significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology.
The exact mechanisms by which 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets or pathways related to disease processes. This may include binding to enzymes or receptors involved in microbial resistance or cancer cell survival .
Synthesis Methods
The synthesis of 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate. This method allows for efficient production while maintaining high yields.
Case Studies
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of thiopyrano compounds, including 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid. Results indicated strong activity against Gram-positive bacteria with MIC values comparable to standard antibiotics .
- Anticancer Research : In a comparative study assessing the cytotoxic effects of different heterocyclic compounds on cancer cell lines, 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid was found to significantly reduce cell viability in MCF-7 cells at concentrations as low as 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
